molecular formula C15H19O4- B1265343 pentalenolactone D(1-)

pentalenolactone D(1-)

Cat. No.: B1265343
M. Wt: 263.31 g/mol
InChI Key: MRLXXQBBRNRWDA-LIEMUPCESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Classification within Natural Products Chemistry

Pentalenolactone (B1231341) D(1-) is categorized based on its structural features and biosynthetic origin.

Pentalenolactone D(1-) belongs to the large and diverse class of natural products known as terpenoids. plos.org Terpenoids are synthesized from five-carbon isoprene (B109036) units. plos.org Specifically, pentalenolactone D(1-) is classified as a sesquiterpenoid, as it is derived from a 15-carbon precursor, farnesyl diphosphate (B83284) (FPP). nih.govasm.org The biosynthesis of pentalenolactone begins with the cyclization of FPP to form the parent hydrocarbon, pentalenene (B1246303). nih.govasm.org

Further refining its classification, pentalenolactone D(1-) is a terpene lactone. This is due to the presence of a lactone ring, which is a cyclic ester, within its molecular structure. It is also more specifically grouped under the pentalenane sesquiterpenoids, which are characterized by a tricyclic carbon skeleton. The pentalenolactone family of metabolites, including pentalenolactone D, are known antibiotics isolated from various Streptomyces species. nih.govasm.org

The designation "pentalenolactone D(1-)" signifies that it is the conjugate base of pentalenolactone D. ebi.ac.uk Pentalenolactone D possesses a carboxylic acid functional group. ebi.ac.uk In a physiological environment, typically around a pH of 7.3, this carboxylic acid group deprotonates, losing a proton (H+) to form the corresponding carboxylate anion. ebi.ac.uk This anionic form, pentalenolactone D(1-), is a monocarboxylic acid anion. ebi.ac.uk

Significance as a Biosynthetic Intermediate and Research Subject

Pentalenolactone D(1-) is not merely a static end product but plays a crucial role as an intermediate in the biosynthesis of other complex pentalenolactones. asm.orgnih.gov Research has shown that pentalenolactone D is a precursor to pentalenolactone E and pentalenolactone F. asm.orgebi.ac.uk The enzymatic oxidation of pentalenolactone D is a key step in the biosynthetic pathway leading to the final pentalenolactone antibiotic. asm.orgebi.ac.uk

The intricate biosynthetic pathway of pentalenolactones, involving numerous enzymatic steps, has made this family of compounds a significant subject of research. nih.govnih.gov Scientists are investigating the specific enzymes and genetic clusters responsible for their production in Streptomyces species. asm.orgnih.govmdpi.com This research includes the cloning and characterization of the genes involved in the pentalenolactone biosynthetic gene clusters. asm.orgebi.ac.uk Understanding these pathways not only provides insights into microbial metabolism but also opens avenues for biosynthetic engineering and the discovery of novel bioactive compounds. mdpi.combohrium.com The total synthesis of pentalenolactone has also been a subject of interest in the field of organic chemistry. acs.orgpitt.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19O4-

Molecular Weight

263.31 g/mol

IUPAC Name

(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate

InChI

InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1

InChI Key

MRLXXQBBRNRWDA-LIEMUPCESA-M

Isomeric SMILES

C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C

Canonical SMILES

CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C

Origin of Product

United States

Occurrence and Producer Microorganisms

Discovery and Historical Context within the Pentalenolactone (B1231341) Family

The story of pentalenolactones began in the mid-1950s with the isolation of the parent compound, pentalenolactone, from the microorganism Streptomyces roseogriseus. mdpi.comnih.govnih.gov Initially known by other names such as Arenemycine E, the compound belongs to a unique class of tricyclic sesquiterpenoids. mdpi.comnih.gov Pentalenolactones have since been identified in numerous Streptomyces species, establishing them as a widespread family of metabolites within this genus. nih.govasm.org The antibiotic action of pentalenolactone is attributed to its ability to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.gov

Diversity of Streptomyces Species as Natural Producers

Research has identified several Streptomyces species as producers of pentalenolactones. The study of their respective biosynthetic gene clusters has been crucial in understanding the formation of pentalenolactone D and other related molecules.

Streptomyces roseogriseus holds historical significance as the first microorganism from which a member of the pentalenolactone family was isolated and identified. nih.govnih.govwaksman.or.jp This initial discovery paved the way for the subsequent identification of a diverse range of related compounds from various actinobacterial sources. nih.govknaw.nl

Streptomyces exfoliatus UC5319 is a well-documented producer of pentalenolactone. nih.govasm.org The biosynthetic gene cluster responsible for pentalenolactone production in this strain is designated as the 'pen' cluster. asm.orgnih.gov Genetic studies have been instrumental in elucidating the biosynthetic pathway; for instance, deletion mutants of the penD gene (S. exfoliatus ΔpenD) were found to accumulate pentalenolactone D, confirming its role as a key intermediate in the pathway. ebi.ac.uknih.gov

Similar to S. exfoliatus, Streptomyces arenae TÜ469 is a known producer of pentalenolactone and has been a subject of significant research. asm.orgebi.ac.uk The corresponding biosynthetic gene cluster in this strain is named the 'pnt' cluster. asm.orgnih.gov Functional analysis through genetic manipulation has provided parallel insights. Deletion of the pntD gene in S. arenae also results in the accumulation of pentalenolactone D, blocking the pathway from proceeding to the final pentalenolactone product. ebi.ac.uknih.gov

Streptomyces avermitilis is known for producing the anthelmintic avermectins, but its genome also contains a complete gene cluster for pentalenolactone biosynthesis. nih.govmdpi.com While it can produce some pentalenolactone-related metabolites like pentalenolactone F on its own, it has been particularly valuable as a host organism for heterologous expression and pathway engineering. nih.govebi.ac.uk Researchers have successfully engineered strains of S. avermitilis to produce specific pentalenolactone intermediates. For example, complementing a double deletion mutant (ΔptlE ΔptlD) with the penE gene from S. exfoliatus or the pntE gene from S. arenae resulted in the specific production of pentalenolactone D. nih.gov

A more recent addition to the list of pentalenolactone producers is Streptomyces sp. AP22, a strain isolated from the soils of the Akhshatyrsky Gorge. mdpi.comnih.gov This strain was identified as being capable of producing pentalenolactone, and analysis of its genome revealed a biosynthetic gene cluster highly similar to those in other known producers. mdpi.com The discovery and characterization of new producing strains like AP22 highlight the widespread distribution of this biosynthetic capability among Streptomyces. nih.govresearchgate.net

Data Tables

Table 1: Producer Microorganisms of Pentalenolactone D and Related Compounds

MicroorganismRole in Pentalenolactone D ResearchBiosynthetic Gene ClusterKey Findings
Streptomyces roseogriseus Original source of the pentalenolactone family. nih.govnih.govNot specified in sourcesFirst discovered producer of pentalenolactones. mdpi.com
Streptomyces exfoliatus UC5319 Natural producer. asm.orgpen asm.orgnih.govDeletion of the penD gene leads to the accumulation of pentalenolactone D. nih.gov
Streptomyces arenae TÜ469 Natural producer. asm.orgebi.ac.ukpnt asm.orgnih.govDeletion of the pntD gene leads to the accumulation of pentalenolactone D. nih.gov
Streptomyces avermitilis Pathway host for heterologous expression. nih.govebi.ac.ukptl nih.govEngineered strains can be made to produce pentalenolactone D. nih.gov
Streptomyces sp. AP22 Natural producer. mdpi.comnih.govHomologous to other ptl clusters. mdpi.comRecently identified producer of pentalenolactone. researchgate.net

Table 2: Research Findings on Pentalenolactone D Production

Research FocusOrganism(s) StudiedMethodOutcomeReference
Intermediate Accumulation S. exfoliatus UC5319, S. arenae TÜ469Gene deletion (ΔpenD, ΔpntD)Both mutant strains accumulate pentalenolactone D, confirming it as a precursor to pentalenolactones E and F. nih.gov
Heterologous Production S. avermitilisGene complementation (ΔptlE ΔptlD + penE or pntE)Complemented mutant produces pentalenolactone D. nih.gov
Biosynthesis Pathway Elucidation S. exfoliatus, S. arenae, S. avermitilisRecombinant enzyme assaysRecombinant PenD, PntD, and PtlD enzymes catalyze the oxidation of pentalenolactone D to pentalenolactones E and F. nih.gov

Streptomyces sp. NRRL S-4

Genomic analysis of the strain Streptomyces sp. NRRL S-4 has revealed the presence of a biosynthetic gene cluster (BGC) associated with the production of pentalenolactone-type terpenes. mdpi.comnih.govnih.gov Chemical investigation of this strain, guided by this genomic information, confirmed that the pentalenolactone pathway is functional within the organism. mdpi.comnih.gov This led to the successful isolation of pentalenolactone analogs from the culture broth of Streptomyces sp. NRRL S-4, identifying it as a producer microorganism. mdpi.comresearchgate.net The discovery and analysis of these compounds from this strain contribute to the broader understanding of terpenoid biosynthesis in Actinobacteria. mdpi.com

Isolation and Identification Methodologies for Producer Strains

The identification of microorganisms capable of producing specific secondary metabolites like pentalenolactone begins with their successful isolation from environmental sources and subsequent characterization.

Actinobacterial Strain Isolation from Environmental Samples (e.g., Soil)

Actinomycetes, particularly the genus Streptomyces, are abundant in soil and are a primary source for the discovery of novel bioactive compounds. unnes.ac.idcore.ac.uk The isolation process typically involves several key steps designed to separate these filamentous bacteria from the complex soil microbiome.

Sample Collection and Pre-treatment: Soil samples are collected from various locations, often from a depth of 10-15 cm. unnes.ac.id To reduce the prevalence of faster-growing bacteria and fungi, samples may undergo a pre-treatment process. This can include air-drying followed by oven-drying at approximately 50°C or heating at 55°C for a short period. unnes.ac.idcore.ac.uk

Serial Dilution: A standard method for reducing microbial density is serial dilution. modernmedlab.com A known weight of the soil sample (e.g., 1 gram) is suspended in sterile distilled water, and a series of dilutions (e.g., 10⁻¹ to 10⁻⁷) are prepared. unnes.ac.idmodernmedlab.com

Plating and Incubation: Aliquots from the higher dilutions are spread onto the surface of selective agar (B569324) media. core.ac.uknih.gov Media commonly used for the isolation of Streptomyces include Starch Casein Agar (SCA), Yeast-Malt Extract Agar (ISP2), and other specific formulations designed to favor actinomycete growth. core.ac.ukmodernmedlab.com To further inhibit unwanted microbial growth, antifungal agents like nystatin (B1677061) and antibacterial agents like chloramphenicol (B1208) may be added to the media. unnes.ac.id The plates are then incubated at temperatures between 28°C and 30°C for a period ranging from 7 to 21 days, allowing the slower-growing Streptomyces colonies to develop. core.ac.uknih.gov

Purification: Colonies exhibiting the typical morphology of actinomycetes—often described as dry, hard, and chalky with aerial mycelia—are selected. mdpi.com These selected colonies are then sub-cultured onto fresh agar plates to obtain pure (axenic) cultures for further analysis. nih.gov

Phenotypic and Morphological Characterization of Strains

Once a pure culture is obtained, the strain is characterized based on a combination of its physical and metabolic traits to aid in its identification, often to the genus level of Streptomyces. apsnet.orgnih.gov

Macroscopic and Microscopic Morphology: The characterization begins with observing the colony's appearance on various standard culture media, such as those from the International Streptomyces Project (ISP). apsnet.org Key features include the color of the aerial spore mass, the color of the substrate mycelium (reverse side color), and the production of any diffusible pigments into the agar. core.ac.ukhu.edu.jo The color of aerial and vegetative mycelia can range widely from white and cream to yellow, orange, or brown. researchgate.net Microscopic examination using light microscopy is performed to observe the structure of the spore chains (e.g., straight, flexuous, or spiral) and the spore surface ornamentation (e.g., smooth, warty). apsnet.orgmdpi.com

Physiological and Biochemical Tests: A battery of biochemical tests is conducted to create a physiological profile of the isolate. These tests assess the strain's ability to utilize different carbon sources (e.g., glucose, raffinose), which is evaluated using a basal medium like ISP9. mdpi.comapsnet.org Other standard tests include determining enzymatic activities such as urease and oxidase, nitrate (B79036) reduction, and melanin (B1238610) production (determined on tyrosine agar, ISP7). modernmedlab.comapsnet.org The strain's tolerance to varying environmental conditions, such as different pH levels and salt (NaCl) concentrations, is also evaluated. mdpi.com This collection of morphological, physiological, and biochemical data provides a comprehensive profile that is crucial for the classical identification of Streptomyces species. core.ac.uknih.gov

Advanced Biosynthesis Pathway Elucidation

Isoprenoid Precursor Pathways for Pentalenolactone (B1231341) Biosynthesis

The fundamental building blocks for pentalenolactone are derived from the universal five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net In Streptomyces, the producing organisms, these precursors are synthesized via a specific metabolic route.

The biosynthesis of pentalenolactone is integrated with the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also known as the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govnih.gov This pathway is distinct from the mevalonate (B85504) pathway found in some other organisms. researchgate.netnih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.govtandfonline.comwikipedia.org Subsequent enzymatic steps convert DXP into 2-C-methyl-D-erythritol-4-phosphate (MEP), which is the first committed intermediate specific to this pathway. nih.govwikipedia.org Through a series of further reactions, the MEP pathway ultimately yields IPP and DMAPP. researchgate.netrsc.org These five-carbon units are then used to build the fifteen-carbon precursor, farnesyl diphosphate (FPP), which is the direct substrate for the pentalenolactone-specific biosynthetic cascade. nih.govasm.org

Enzymatic Cascade of Pentalenolactone D Formation

The formation of pentalenolactone D from the universal sesquiterpene precursor, farnesyl diphosphate (FPP), is accomplished through a dedicated enzymatic cascade encoded by the ptl gene cluster in organisms like Streptomyces avermitilis. nih.govnih.gov This process involves an initial cyclization followed by a series of precise oxidative modifications.

The committed step in pentalenolactone biosynthesis is the intricate cyclization of the acyclic FPP into the tricyclic sesquiterpene hydrocarbon, pentalenene (B1246303). nih.govasm.orgnih.gov This reaction establishes the core carbon skeleton of the entire family of pentalenolactone metabolites.

The enzyme responsible for the conversion of FPP to pentalenene is Pentalenene Synthase, encoded by the ptlA gene (e.g., SAV2998 in S. avermitilis). nih.govnih.govnih.gov This enzyme, a monomer requiring Mg²⁺ for its activity, catalyzes the complex transformation within a single active site. nih.govnih.gov The crystal structure of pentalenene synthase reveals a classic α-barrel fold, where the active site acts as a template to guide the reactive carbocation intermediates through the cyclization cascade. nih.gov

The mechanism of pentalenene synthase is a well-studied example of a complex terpenoid cyclization. Catalysis is initiated by the metal-triggered ionization of the diphosphate group from FPP, generating an allylic carbocation. nih.govebi.ac.uk The reaction proceeds through a series of carbocationic intermediates, including the humulyl cation and the protoilludyl cation. acs.orgbiorxiv.org

A key mechanistic feature is an anti-Markovnikov cyclization, where the enzyme stabilizes a secondary carbocation intermediate, a process that is energetically less favorable in the absence of enzymatic control. biorxiv.orgnih.gov This stabilization is achieved through cation-π interactions with aromatic residues, such as phenylalanine F76 in the active site, which is positioned to stabilize the positive charge. biorxiv.orgnih.gov The final step of forming the pentalenene structure involves an electrophilic allylic addition-elimination (SE′) reaction. cdnsciencepub.comcdnsciencepub.com Stereochemical studies using isotopically labeled substrates have shown that this process occurs with a net anti-stereochemistry and involves an orthogonal relationship between the C-C bond being formed and the C-H bond that is broken. cdnsciencepub.comcdnsciencepub.comroyalsocietypublishing.orgroyalsocietypublishing.org

Following the formation of the pentalenene hydrocarbon scaffold, a series of oxidative enzymes sequentially modify the molecule to produce pentalenolactone D. nih.gov These transformations are catalyzed by a suite of redox enzymes encoded within the pentalenolactone biosynthetic gene cluster. nih.govnih.gov

The pathway proceeds as follows:

Pentalenene Oxidation to 1-deoxypentalenic acid: The cytochrome P450 monooxygenase, PtlI, catalyzes the three-step oxidation of an allylic methyl group of pentalenene to a carboxylic acid, proceeding through pentalen-13-ol and pentalen-13-al intermediates to form 1-deoxypentalenic acid. researchgate.netnih.govrsc.org

Hydroxylation: The resulting 1-deoxypentalenic acid is then hydroxylated by PtlH, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase, to yield 1-deoxy-11β-hydroxypentalenic acid. nih.govresearchgate.net

Dehydrogenation: Next, the PtlF enzyme, an NAD⁺-dependent short-chain dehydrogenase, oxidizes the hydroxyl group of 1-deoxy-11β-hydroxypentalenic acid to a ketone, forming 1-deoxy-11-oxopentalenic acid. nih.govresearchgate.net

Lactone Formation: The final step is a Baeyer-Villiger oxidation reaction. The enzyme PtlE, a FAD-dependent monooxygenase also known as Pentalenolactone D synthase, catalyzes the insertion of an oxygen atom adjacent to the ketone in 1-deoxy-11-oxopentalenic acid, thereby forming the characteristic lactone ring of pentalenolactone D. nih.govnih.govresearchgate.netwikipedia.org

Table 1: Key Enzymes in the Biosynthesis of Pentalenolactone D

Enzyme (Gene) Enzyme Class Substrate Product Function
PtlA Terpene Synthase Farnesyl diphosphate Pentalenene Initial cyclization to form the sesquiterpene scaffold. nih.govnih.gov
PtlI Cytochrome P450 Pentalenene 1-Deoxypentalenic acid Three-step allylic oxidation of a methyl group to a carboxylic acid. researchgate.netnih.gov
PtlH Dioxygenase 1-Deoxypentalenic acid 1-Deoxy-11β-hydroxypentalenic acid Hydroxylation of the cyclopentane (B165970) ring. nih.govresearchgate.net
PtlF Dehydrogenase 1-Deoxy-11β-hydroxypentalenic acid 1-Deoxy-11-oxopentalenic acid Oxidation of a secondary alcohol to a ketone. nih.govresearchgate.net
PtlE Monooxygenase 1-Deoxy-11-oxopentalenic acid Pentalenolactone D Baeyer-Villiger oxidation to form the lactone ring. researchgate.netwikipedia.org

Table 2: Biosynthetic Intermediates from FPP to Pentalenolactone D

Compound Name Role in Pathway
Farnesyl diphosphate (FPP) Universal C15 isoprenoid precursor. nih.gov
Pentalenene Parent hydrocarbon of the pentalenolactone family. nih.gov
1-Deoxypentalenic acid Product of PtlI-catalyzed oxidation. researchgate.netnih.gov
1-Deoxy-11β-hydroxypentalenic acid Product of PtlH-catalyzed hydroxylation. nih.govresearchgate.net
1-Deoxy-11-oxopentalenic acid Product of PtlF-catalyzed oxidation; substrate for lactonization. nih.govresearchgate.net
Pentalenolactone D Product of PtlE-catalyzed Baeyer-Villiger oxidation. researchgate.netwikipedia.org

Multi-Step Oxidative Transformations of Pentalenene Derivatives

Cytochrome P450 (PtlI / CYP183A1) Mediated Allylic Oxidations

The initial steps in the conversion of the parent hydrocarbon, pentalenene, are catalyzed by the cytochrome P450 enzyme PtlI (CYP183A1). nih.govebi.ac.uk This enzyme is responsible for the stepwise allylic oxidation of pentalenene. The reaction proceeds through the intermediate pentalen-13-ol to yield pentalen-13-al. nih.gov Research has shown that recombinant PtlI has a high affinity for pentalenene. nih.govnih.gov The oxidation of pentalenene to pentalen-13-ol has been characterized with steady-state kinetic parameters, revealing a kcat of 0.503 ± 0.006 min⁻¹ and a Km of 3.33 ± 0.62 μM for pentalenene. nih.govnih.gov It is also believed that PtlI catalyzes the further oxidation of pentalen-13-al to 1-deoxypentalenic acid. researchgate.net

EnzymeGeneOrganismSubstrateProduct(s)
PtlI (CYP183A1)ptlI (SAV2999)Streptomyces avermitilisPentalenenePentalen-13-ol, Pentalen-13-al
EnzymeGeneOrganismSubstrateProductCofactors
PtlHptlH (SAV2991)Streptomyces avermitilis1-Deoxypentalenic acid11β-Hydroxy-1-deoxypentalenic acidFe(II), α-ketoglutarate, O₂
Short-Chain Dehydrogenase (PtlF) Mediated Oxidations

The subsequent step in the pathway is the oxidation of the newly formed hydroxyl group by a short-chain dehydrogenase, PtlF. nih.govnih.gov This enzyme, belonging to the short-chain dehydrogenase/oxidoreductase superfamily, catalyzes the NAD⁺-dependent oxidation of 11β-hydroxy-1-deoxypentalenic acid to form 1-deoxy-11-oxopentalenic acid. researchgate.netnih.govnih.gov PtlF displays a significant preference for NAD⁺ over NADP⁺ as a cofactor, with a 150-fold higher affinity for NAD⁺. nih.govnih.gov The enzyme operates optimally at a pH of 8.0, and its kinetic parameters at this pH have been determined: a kcat of 0.65 ± 0.03 s⁻¹, a Km for 11β-hydroxy-1-deoxypentalenic acid of 6.5 ± 1.5 μM, and a Km for NAD⁺ of 25 ± 3 μM. nih.govnih.gov

EnzymeGeneOrganismSubstrateProductCofactor Preference
PtlFptlF (SAV2993)Streptomyces avermitilis11β-Hydroxy-1-deoxypentalenic acid1-Deoxy-11-oxopentalenic acidNAD⁺ > NADP⁺
Baeyer-Villiger Monooxygenases (PenE, PntE, PtlE) in Lactone Ring Formation

The formation of the characteristic lactone ring of pentalenolactone D is accomplished by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). ebi.ac.uknih.gov In different Streptomyces species, orthologous enzymes such as PenE from S. exfoliatus and PntE from S. arenae catalyze the Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to yield pentalenolactone D. ebi.ac.uknih.govresearchgate.net Interestingly, the paralogous enzyme PtlE from S. avermitilis also catalyzes a Baeyer-Villiger oxidation on the same substrate but produces an isomeric product, neopentalenolactone D. nih.govnih.gov

The catalytic activity of these BVMOs is dependent on a flavin cofactor, typically FAD. nih.govnih.gov The mechanism involves the reduction of the flavin by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a key reactive intermediate, a flavin hydroperoxide. mdpi.comlibretexts.org This peroxyflavin intermediate is the oxidizing species that attacks the carbonyl carbon of the ketone substrate, 1-deoxy-11-oxopentalenic acid. nih.gov

A fascinating aspect of this biosynthetic step is the differing regioselectivity of the BVMOs. PenE and PntE catalyze the migration of the less-substituted methylene (B1212753) carbon, resulting in the formation of pentalenolactone D. nih.govnih.gov In contrast, PtlE promotes the migration of the more-substituted methine carbon, leading to the "abnormal" lactone, neopentalenolactone D. nih.govnih.gov This divergence in the pathway highlights the subtle yet critical role of the enzyme's active site architecture in determining the final product. nih.gov Studies involving site-directed mutagenesis have identified key amino acid residues that govern this regioselectivity. For instance, a single amino acid substitution (L185S) in PntE was sufficient to reverse its regioselectivity to that of PtlE, primarily producing neopentalenolactone D. nih.gov

EnzymeOrganismSubstrateMajor ProductRegioselectivity
PenES. exfoliatus1-Deoxy-11-oxopentalenic acidPentalenolactone DMigration of less-substituted carbon
PntES. arenae1-Deoxy-11-oxopentalenic acidPentalenolactone DMigration of less-substituted carbon
PtlES. avermitilis1-Deoxy-11-oxopentalenic acidNeopentalenolactone DMigration of more-substituted carbon

The mechanism of BVMO catalysis involves the formation of a Criegee-type intermediate after the nucleophilic attack of the peroxyflavin on the ketone substrate. nih.gov The breakdown of this tetrahedral intermediate, involving the migration of a carbon substituent to one of the peroxide oxygens and subsequent cleavage of the O-O bond, leads to the formation of the lactone product and a hydroxyflavin. acs.org The regioselectivity of the reaction is determined by which carbon substituent migrates, a process influenced by stereoelectronic effects within the enzyme's active site. nih.govacs.org While a crystal structure of a BVMO with a bound Criegee intermediate has yet to be obtained, mutagenesis studies continue to provide valuable insights into the molecular basis of their specificity and catalytic power. nih.gov

Fe(2+)-α-Ketoglutarate-Dependent Dioxygenase (PenD, PntD, PtlD) Activity (e.g., Pentalenolactone D to Pentalenolactone E and F)

The conversion of pentalenolactone D is a critical juncture in the biosynthetic pathway, leading to the formation of more oxidized derivatives. This transformation is catalyzed by a class of non-heme iron, Fe(2+)- and α-ketoglutarate-dependent dioxygenases. nih.govnih.gov Orthologous enzymes responsible for this step have been identified in several pentalenolactone-producing Streptomyces species: PenD from Streptomyces exfoliatus, PntD from Streptomyces arenae, and PtlD from Streptomyces avermitilis. ebi.ac.uknih.gov

These enzymes catalyze the two-stage oxidation of pentalenolactone D. nih.gov In the first step, pentalenolactone D is desaturated to form pentalenolactone E. rsc.org Subsequently, the same enzyme catalyzes the epoxidation of the newly formed exo-methylene group in pentalenolactone E to yield pentalenolactone F. rsc.orguniprot.orguniprot.org This multifunctional catalytic activity highlights the efficiency of the biosynthetic pathway. rsc.org The reaction requires molecular oxygen and uses α-ketoglutarate as a co-substrate, which is oxidatively decarboxylated to succinate (B1194679) and CO2. uniprot.orgwikipedia.org Ascorbate is also required for the enzymatic activity. wikipedia.org

Studies involving recombinant expression of PenD, PntD, and PtlD have confirmed their function. ebi.ac.uknih.gov When incubated with pentalenolactone D, each of these enzymes was shown to produce both pentalenolactone E and pentalenolactone F. ebi.ac.uknih.govnih.gov Further in vivo evidence comes from gene knockout experiments. Deletion mutants of S. exfoliatus (ΔpenD) and S. arenae (ΔpntD) were found to accumulate pentalenolactone D and were unable to produce pentalenolactone, pentalenolactone E, or pentalenolactone F, thus confirming the essential role of these dioxygenases in the final steps of pentalenolactone biosynthesis. nih.govnih.gov

Interestingly, these enzymes also exhibit activity on related substrates. When PenD, PntD, or PtlD were incubated with the isomeric neopentalenolactone D, they produced PL308 and a compound tentatively identified as neopentalenolactone E. ebi.ac.uknih.govnih.gov

Identification of Pentalenolactone Shunt Metabolites and Intermediates

The elucidation of the pentalenolactone biosynthetic pathway has been aided by the isolation and characterization of various metabolites from producing organisms. Some of these are direct intermediates, while others are shunt products that accumulate due to metabolic bottlenecks or alternative enzymatic reactions.

1-Deoxypentalenic Acid and its Derivatives

1-Deoxypentalenic acid is a key intermediate in the biosynthesis of pentalenolactone. nih.gov It is formed from the parent hydrocarbon, pentalenene, through a series of oxidative steps. researchgate.net The cytochrome P450 enzyme PtlI catalyzes the allylic oxidation of pentalenene. nih.gov Subsequently, the non-heme iron/α-ketoglutarate-dependent hydroxylase, PtlH, catalyzes the hydroxylation of 1-deoxypentalenic acid to form 1-deoxy-11β-hydroxypentalenic acid. nih.govnih.gov This alcohol is then oxidized by the short-chain dehydrogenase/reductase PtlF to yield 1-deoxy-11-oxopentalenic acid. nih.gov This ketone is the direct precursor to pentalenolactone D. nih.govnih.gov

Pentalenolactone E and Pentalenolactone F

As detailed in section 3.2.2.5, pentalenolactone E and pentalenolactone F are oxidized derivatives of pentalenolactone D and are considered key intermediates in the pathway leading to the final pentalenolactone product. nih.govnih.gov Their formation is catalyzed by the Fe(2+)-α-ketoglutarate-dependent dioxygenases PenD, PntD, or PtlD. ebi.ac.uknih.gov Pentalenolactone E is the product of the desaturation of pentalenolactone D, and pentalenolactone F is the subsequent epoxidation product of pentalenolactone E. rsc.org

Neopentalenolactone D and Related Derivatives

Neopentalenolactone D represents a fascinating branch of the pentalenolactone family of metabolites. researchgate.net It arises from the same precursor as pentalenolactone D, 1-deoxy-11-oxopentalenic acid, but through a Baeyer-Villiger oxidation with different regioselectivity. rsc.orgresearchgate.net While the enzymes PenE (S. exfoliatus) and PntE (S. arenae) catalyze the Baeyer-Villiger oxidation to form pentalenolactone D, the orthologous enzyme PtlE from S. avermitilis unexpectedly catalyzes the reaction to produce neopentalenolactone D. rsc.orgresearchgate.net This discovery of a new branch in the pentalenolactone pathway highlights the diversity generated by homologous enzymes. researchgate.net As mentioned earlier, neopentalenolactone D can be further processed by the dioxygenases PenD, PntD, and PtlD to yield other derivatives like neopentalenolactone E. ebi.ac.uknih.govnih.gov

Biosynthetic Gene Cluster (BGC) Analysis

The genetic basis for pentalenolactone production lies within dedicated biosynthetic gene clusters (BGCs) in the genomes of producing Streptomyces strains. The analysis of these clusters has been fundamental to understanding the enzymatic machinery of the pathway.

Molecular Cloning and Sequencing of BGCs from Producer Strains

The pentalenolactone biosynthetic gene clusters have been successfully cloned and sequenced from several producer organisms, including Streptomyces exfoliatus UC5319 (the pen cluster), Streptomyces arenae TÜ469 (the pnt cluster), and Streptomyces avermitilis (the ptl cluster). nih.govrsc.orgnih.gov These clusters contain all the necessary genes for the biosynthesis of pentalenolactone from the primary metabolite farnesyl diphosphate. nih.gov

The ptl cluster in S. avermitilis, for instance, is located in a 13.4-kb segment of the genome and comprises 13 unidirectionally transcribed open reading frames (ORFs). nih.gov These genes encode for the enzymes responsible for the entire biosynthetic cascade, including the pentalenene synthase (PtlA), various oxidoreductases like cytochrome P450s (PtlI) and dioxygenases (PtlH, PtlD), dehydrogenases (PtlF), and Baeyer-Villiger monooxygenases (PtlE). nih.govnih.gov The clusters also contain genes predicted to be involved in regulation and resistance. nih.gov The cloning and sequencing of these BGCs have enabled the heterologous expression of the encoded enzymes and the detailed biochemical characterization of their specific roles in the pentalenolactone pathway. nih.govnih.gov

Genomic Organization and Identification of Open Reading Frames (ORFs) within the Cluster

The biosynthesis of pentalenolactone and its analogs is orchestrated by a dedicated biosynthetic gene cluster (BGC). These clusters have been identified and characterized in several Streptomyces species. The genomic organization is notably conserved, typically consisting of a series of unidirectionally transcribed open reading frames (ORFs).

In Streptomyces avermitilis, the producer of neopentalenolactone, the cluster is designated as the ptl cluster. It spans approximately 13.4 kb and contains 13 unidirectionally transcribed ORFs. nih.govnih.gov Deletion of this entire cluster from S. avermitilis was shown to eliminate the production of pentalenolactone-related metabolites. nih.gov

Similar BGCs have been identified in other pentalenolactone-producing species. In Streptomyces exfoliatus UC5319 and Streptomyces arenae TÜ469, the clusters are named pen and pnt, respectively. nih.govnih.gov Each of these clusters encodes 11 ORFs that show a high degree of mutual sequence similarity, averaging over 90% between orthologous gene products. nih.gov Another homologous cluster, the pll BGC, was identified in Streptomyces sp. NRRL S-4. This 12.9-kb cluster consists of 10 ORFs with an organization identical to the pnt cluster from S. arenae. mdpi.com

A key feature of these clusters is the presence of a resistance gene, often located at the beginning of the operon. This gene, such as gap1 (gapN in the pen cluster), encodes a pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is the primary target of the antibiotic, thus protecting the producing organism. nih.govmdpi.com

The table below details the ORFs found within the pentalenolactone biosynthetic gene cluster of S. avermitilis (ptl), which is a well-studied model for this pathway.

Gene (S. avermitilis)ORF IdentifierDescription
gap1SAV2990Pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase (Resistance)
ptlHSAV2991Non-heme iron dioxygenase
ptlGSAV2992Putative transmembrane efflux protein
ptlFSAV2993Short-chain dehydrogenase
ptlESAV2994Flavin-dependent monooxygenase (Baeyer-Villiger monooxygenase)
ptlDSAV2995Fe(II)/α-ketoglutarate-dependent oxygenase
ptlCSAV2996Putative redox enzyme
ptlBSAV2997Farnesyl diphosphate synthase
ptlASAV2998Pentalenene synthase
ptlISAV2999Cytochrome P450 (CYP183A1)
ptlJSAV3001Putative monooxygenase
ptlM-Cytochrome P450 (orthologs penM/pntM)
ptlR-Putative transcriptional regulator

Functional Assignment of Genes to Specific Enzymatic Steps

Biochemical characterization of the enzymes encoded by the pentalenolactone BGC has elucidated the specific function of each gene in the pathway leading to pentalenolactone D and its derivatives.

The biosynthesis begins with the universal precursor farnesyl diphosphate (FPP). asm.org The enzyme PtlA (pentalenene synthase) catalyzes the crucial cyclization of FPP to form the parent hydrocarbon of the family, pentalenene. nih.gov The subsequent oxidation of pentalenene is initiated by PtlI , a cytochrome P450 monooxygenase (CYP183A1), which hydroxylates pentalenene. ebi.ac.uk

Further oxidative modifications lead to the intermediate 1-deoxypentalenic acid. nih.gov The enzyme PtlH , a non-heme iron dioxygenase, then hydroxylates 1-deoxypentalenic acid to yield 1-deoxy-11β-hydroxypentalenic acid. nih.gov Following this, PtlF , an NAD+-dependent short-chain dehydrogenase, oxidizes the hydroxyl group to a ketone, forming 1-deoxy-11-oxopentalenic acid. nih.gov

A key branching point in the pathway is the Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid. This reaction is catalyzed by a flavin-dependent monooxygenase. In S. exfoliatus and S. arenae, the enzymes PenE and PntE , respectively, catalyze this oxidation to produce pentalenolactone D. nih.govebi.ac.uk In contrast, the orthologous enzyme in S. avermitilis, PtlE , catalyzes an alternative Baeyer-Villiger oxidation, leading to the formation of neopentalenolactone D, which represents a distinct branch of the pathway. ebi.ac.uk

Pentalenolactone D serves as a substrate for further modifications. The enzyme PtlD (and its orthologs PenD and PntD), an Fe(II)/α-ketoglutarate-dependent oxygenase, catalyzes the oxidation of pentalenolactone D to generate pentalenolactone E and subsequently pentalenolactone F. nih.govebi.ac.uk The final step in the formation of pentalenolactone itself is the oxidative rearrangement of pentalenolactone F, a reaction catalyzed by the cytochrome P450 enzymes PenM and PntM in their respective strains. nih.gov

The table below summarizes the assigned functions of the core biosynthetic genes.

Gene ProductEnzyme ClassFunction in Biosynthesis
PtlA / PenA / PntATerpene CyclaseCyclization of farnesyl diphosphate to pentalenene. nih.gov
PtlI / PenI / PntICytochrome P450Oxidation of pentalenene. ebi.ac.uk
PtlH / PenH / PntHDioxygenaseHydroxylation of 1-deoxypentalenic acid. nih.gov
PtlF / PenF / PntFDehydrogenaseOxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid. nih.gov
PtlEBaeyer-Villiger MonooxygenaseOxidation of 1-deoxy-11-oxopentalenic acid to neopentalenolactone D . ebi.ac.uk
PenE / PntEBaeyer-Villiger MonooxygenaseOxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D . nih.gov
PtlD / PenD / PntDOxygenaseOxidation of pentalenolactone D to pentalenolactones E and F. ebi.ac.uk
PenM / PntMCytochrome P450Oxidative rearrangement of pentalenolactone F to pentalenolactone. nih.gov

Comparative Genomics of Pentalenolactone and Neopentalenolactone BGCs

Comparative analysis of the biosynthetic gene clusters from pentalenolactone-producing organisms (S. exfoliatus and S. arenae) and the neopentalenolactone-producing S. avermitilis reveals significant insights into the evolution of these secondary metabolic pathways.

Despite this high degree of similarity, a critical functional divergence exists that separates the pentalenolactone and neopentalenolactone pathways. This divergence lies in the function of the Baeyer-Villiger monooxygenase (BVMO) encoded by ptlE in S. avermitilis versus penE/pntE in the pentalenolactone producers. While all three enzymes act on the same substrate, 1-deoxy-11-oxopentalenic acid, they exhibit different regioselectivity. PenE and PntE catalyze the oxidation that leads to the formation of pentalenolactone D. ebi.ac.uk In contrast, PtlE catalyzes the oxidation at an alternative position, resulting in the formation of neopentalenolactone D, the precursor to a separate branch of metabolites. nih.govebi.ac.uk

This functional switch in a single enzyme highlights how subtle changes in protein sequence can lead to significant diversification of natural product structures. The downstream enzymes, such as PtlD/PenD/PntD, also show adaptability, as they can process both pentalenolactone D and, to some extent, the isomeric neopentalenolactone D, leading to a cascade of related but distinct molecules. ebi.ac.uk For instance, the incubation of PtlD, PenD, or PntD with neopentalenolactone D resulted in the formation of neopentalenolactone E and other related compounds. ebi.ac.uk

The table below provides a comparison of the key pentalenolactone-type biosynthetic gene clusters.

Featureptl Cluster (S. avermitilis)pen Cluster (S. exfoliatus)pnt Cluster (S. arenae)
Primary End Product Family Neopentalenolactone. ebi.ac.ukPentalenolactone. nih.govPentalenolactone. nih.gov
Size ~13.4 kb. nih.govNot specified, 11 ORFs. nih.govNot specified, 11 ORFs. nih.gov
Number of ORFs 13. nih.gov11. nih.gov11. nih.gov
Key Divergent Enzyme PtlE. ebi.ac.ukPenE. nih.govPntE. nih.gov
BVMO Product Neopentalenolactone D. ebi.ac.ukPentalenolactone D. nih.govPentalenolactone D. nih.gov
Sequence Identity (vs. ptl) -High (e.g., 65-78% for core enzymes). nih.govHigh (e.g., >90% similarity for many orthologs). mdpi.com

Molecular Mechanism of Action in Biological Systems

Elucidation of Specific Enzymatic Targets (e.g., Glyceraldehyde-3-Phosphate Dehydrogenase - GAPDH)

The primary and most well-characterized molecular target of pentalenolactone (B1231341) compounds is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This enzyme plays a crucial role in the sixth step of glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to D-glyceroyl 1,3-bisphosphate. The specific inactivation of GAPDH by pentalenolactone has been demonstrated across a range of organisms, including bacteria, fungi, and various eukaryotic cells. mdpi.comnih.gov This targeted action effectively disrupts the central carbon metabolism of susceptible organisms.

Detailed Mechanism of Enzyme-Inhibitor Interaction (e.g., Covalent Alkylation of Active Site Cysteine Residues)

Pentalenolactone functions as a competitive and irreversible inhibitor of GAPDH. nih.gov The inhibitory action is achieved through a covalent modification of a critical amino acid residue within the enzyme's active site. The interaction proceeds in a time-dependent manner, initially binding reversibly to the enzyme before forming a permanent covalent bond. nih.govnih.gov

The key to this irreversible inhibition lies in the chemical structure of pentalenolactone, which features an electrophilic epoxylactone moiety. genecards.org This reactive group is susceptible to nucleophilic attack by the thiol group (-SH) of a specific cysteine residue, Cys-149, located in the active center of each of the four identical subunits of the tetrameric GAPDH enzyme. nih.govresearchgate.net The reaction, a covalent alkylation, involves the opening of the epoxide ring of the pentalenolactone molecule as it forms a stable bond with the cysteine residue. nih.govresearchgate.net This permanent modification of the active site renders the enzyme catalytically inactive.

Table 1: Key Features of Pentalenolactone-GAPDH Interaction

FeatureDescription
Inhibitor Type Competitive, Irreversible
Target Enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Target Residue Cysteine-149 (in the active site)
Chemical Reaction Covalent Alkylation
Reactive Moiety Epoxylactone ring of pentalenolactone
Result Permanent inactivation of the GAPDH enzyme

Cellular and Biochemical Impacts of Pentalenolactone Compounds on Target Organisms

The specific and potent inhibition of GAPDH by pentalenolactone has profound consequences for the cellular and biochemical processes of target organisms.

Impact on Glycolytic Pathways

As a central enzyme in glycolysis, the inactivation of GAPDH by pentalenolactone leads to a direct and severe disruption of this metabolic pathway. mdpi.com This inhibition blocks the conversion of glyceraldehyde-3-phosphate, causing an accumulation of upstream glycolytic intermediates and a depletion of downstream products, including ATP and pyruvate (B1213749). The net result is a cessation of energy production through glycolysis. mdpi.com In mammalian cells, this inhibitory effect extends to gluconeogenesis as well, effectively shutting down central glucose metabolism. mdpi.com The consequences for the organism are a complete inhibition of growth and, ultimately, cell death due to the inability to generate sufficient energy for essential cellular functions.

Microbial Resistance Mechanisms to Pentalenolactone Compounds

Microorganisms that produce pentalenolactone, primarily species of the genus Streptomyces, have evolved sophisticated resistance mechanisms to avoid self-intoxication.

Genetic Basis of Resistance (e.g., gapA gene mutations)

The genetic foundation of resistance to pentalenolactone lies in the presence of a specific resistance gene within the pentalenolactone biosynthetic gene cluster. researchgate.netnih.gov In Streptomyces avermitilis and Streptomyces sp. AP22, this gene is designated as gap1. researchgate.net This gene encodes a variant of GAPDH that is insensitive to the inhibitory effects of pentalenolactone. mdpi.comresearchgate.net The co-localization of the resistance gene with the antibiotic synthesis genes ensures that the organism is protected as it produces the compound. In some cases, spontaneous mutations in the standard GAPDH gene, often referred to as gapA, can also confer resistance. For instance, a previously unknown mutation in the gapA gene was identified in Streptomyces sp. AP22 that resulted in resistance to pentalenolactone. researchgate.net

Modified Enzyme Isozymes Conferring Insensitivity

Pentalenolactone-producing organisms, such as Streptomyces arenae, typically possess at least two distinct isoforms of GAPDH. nih.gov One is a constitutive, pentalenolactone-sensitive version of the enzyme, which is active when the organism is not producing the antibiotic. The second is an inducible, pentalenolactone-insensitive isozyme, the expression of which is triggered during pentalenolactone synthesis. nih.gov

These two enzyme isoforms are genetically distinct and exhibit notable differences in their biochemical and physical properties. They differ in molecular size, amino acid composition, and show little to no immunological cross-reactivity, indicating significant structural divergence. nih.gov While the precise amino acid substitutions that confer insensitivity are not fully elucidated for all resistant isoforms, the changes are sufficient to prevent the covalent alkylation by pentalenolactone at the active site, thereby preserving the enzyme's function in the presence of the antibiotic.

Table 2: Comparison of Pentalenolactone-Sensitive and -Insensitive GAPDH Isozymes

CharacteristicPentalenolactone-Sensitive GAPDHPentalenolactone-Insensitive GAPDH
Encoding Gene Typically gap2 (in S. avermitilis) or constitutive gapAgap1 (within the biosynthetic cluster) or mutated gapA
Expression ConstitutiveInducible (during antibiotic production)
Interaction with Pentalenolactone Irreversibly inhibited via covalent modification of Cys-149Not inhibited; resistant to covalent modification
Physiological Role Standard glycolysis in the absence of pentalenolactoneMaintains glycolysis during pentalenolactone production
Structural Properties Differs in size and amino acid composition from the insensitive formDiffers in size and amino acid composition from the sensitive form

Broader Implications of Sesquiterpene Lactone Bioactivity and Target Interactions

The biological activities of sesquiterpene lactones, including pentalenolactone D(1-), extend far beyond simple cytotoxicity, encompassing a wide range of therapeutic potentials that stem from their diverse interactions with cellular targets. These natural compounds, predominantly found in plants of the Asteraceae family, are characterized by a 15-carbon backbone and are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. frontiersin.orgmdpi.commdpi.comkoreascience.kr The reactivity of the α-methylene-γ-lactone group, a common feature in many sesquiterpene lactones, is crucial to their bioactivity, allowing them to interact with and modulate the function of key proteins involved in various cellular processes. researchgate.netnih.gov

The primary mechanism for the bioactivity of many sesquiterpene lactones is their ability to act as alkylating agents. researchgate.net The electrophilic α,β-unsaturated carbonyl moieties in their structure can react with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, through a process known as Michael-type addition. researchgate.net This covalent and often irreversible binding can alter the structure and function of the target protein, leading to a cascade of downstream effects. researchgate.netmdpi.com

A prime example of this targeted interaction is the mechanism of pentalenolactone, which is known to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.gov Pentalenolactone acts as a competitive, covalent inhibitor of GAPDH by specifically alkylating a cysteine residue (Cys149) in the enzyme's active site. mdpi.comnih.gov This interaction blocks the enzyme's function in glycolysis. mdpi.com While this specific interaction is a hallmark of pentalenolactone, the broader class of sesquiterpene lactones interacts with a multitude of other proteins, leading to a wide array of biological responses.

The implications of these molecular interactions are particularly significant in the context of inflammation and cancer. nih.govmdpi.comnih.gov Many sesquiterpene lactones are potent inhibitors of key inflammatory pathways. mdpi.comnih.gov A central target in this regard is the transcription factor Nuclear Factor-kappaB (NF-κB), a master regulator of the inflammatory response. nih.govnih.gov NF-κB controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com Sesquiterpene lactones like parthenolide (B1678480) have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκB. nih.gov This is often achieved by alkylating critical cysteine residues on the IκB kinase (IKK) complex, the enzyme responsible for phosphorylating IκB. nih.gov

Beyond NF-κB, sesquiterpene lactones modulate other significant signaling pathways. nih.govnih.gov The Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are also key targets. mdpi.comnih.gov For instance, parthenolide can inhibit the activation of MAPK pathways, and artesunate (B1665782) has been shown to inhibit JAK/STAT3 signaling, which is crucial for cell survival and proliferation. nih.govnih.gov By interfering with these central signaling nodes, sesquiterpene lactones can induce apoptosis (programmed cell death) in cancer cells, prevent metastasis, and reduce inflammatory responses. mdpi.comnih.gov

The anticancer properties of sesquiterpene lactones are a major area of research. nih.govtandfonline.com Compounds like artemisinin (B1665778) and its derivatives, initially renowned for their antimalarial properties, have demonstrated significant anticancer effects. frontiersin.orgmdpi.com They can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins like Bcl-2 and Bax. frontiersin.org Furthermore, some sesquiterpene lactones can sensitize cancer cells to conventional chemotherapy drugs, offering a potential strategy to overcome drug resistance. nih.govtandfonline.com For example, alantolactone (B1664491) has been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by inhibiting NF-κB. nih.gov

The broad-spectrum antimicrobial activity of sesquiterpene lactones is another significant implication of their target interactions. nih.govnih.gov They have shown efficacy against a range of bacteria, fungi, and protozoa. mdpi.comnih.gov The lipophilic nature of these compounds allows them to interfere with microbial cell membranes, and their alkylating ability can disrupt essential enzymes. nih.govrdd.edu.iq For example, costunolide (B1669451) has demonstrated activity against Mycobacterium tuberculosis and Helicobacter pylori. nih.gov

The diverse biological activities and the ability to modulate multiple key cellular targets make sesquiterpene lactones, as a class, a highly promising source for the development of new therapeutic agents. nih.govmdpi.comencyclopedia.pub While the specific molecular interactions of pentalenolactone D(1-) are less characterized in the broader context of anti-inflammatory and anticancer signaling pathways compared to other members of its class, its defined interaction with GAPDH exemplifies the principle of targeted covalent inhibition that underpins the varied and potent bioactivities of sesquiterpene lactones.

Interactive Data Table: Bioactivity of Selected Sesquiterpene Lactones

CompoundBiological ActivityMolecular Target/Mechanism
Pentalenolactone Antibiotic, AntiviralInhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mdpi.comnih.gov
Parthenolide Anti-inflammatory, AnticancerInhibits NF-κB and STAT3 signaling nih.govnih.gov
Artemisinin Antimalarial, AnticancerInduces ROS, modulates Bcl-2 family proteins frontiersin.orgnih.gov
Costunolide Anti-inflammatory, Anticancer, AntimicrobialTargets NF-κB, STAT3, antimicrobial activity against various bacteria nih.govnih.gov
Alantolactone Anticancer, Anti-inflammatoryInhibits NF-κB and STAT3, enhances chemotherapy effects frontiersin.orgnih.gov
Helenalin Anti-inflammatoryInhibits NF-κB mdpi.com
Cynaropicrin Anti-inflammatory, AnticancerInduces apoptosis via ROS, inhibits T-cell proliferation frontiersin.orgnih.gov
Thapsigargin AnticancerInduces apoptosis by disrupting cellular calcium homeostasis nih.gov
Dehydrocostus lactone AnticancerInduces apoptosis in hepatocellular carcinoma cells frontiersin.org

Advanced Methodologies for Structural and Mechanistic Characterization

High-Resolution Mass Spectrometry (HRESIMS, GC-MS) in Metabolite and Intermediate Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of microbial secondary metabolites, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the study of pentalenolactone (B1231341) biosynthesis, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been pivotal. For instance, HRESIMS was used to establish the molecular formula of novel pentalenolactone analogs, which were identified as shunt metabolites of the main biosynthetic pathway. mdpi.comresearchgate.net The high accuracy of HRESIMS, as demonstrated in the analysis of 1-deoxy-8α-hydroxypentalenic acid where a mass of m/z 249.1489 [M-H]⁻ was measured (calculated for C₁₅H₂₁O₃, 249.1485), is crucial for distinguishing between compounds with similar nominal masses. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, frequently employed for the analysis of volatile or semi-volatile compounds. In the context of pentalenolactone research, GC-MS has been used to identify new intermediates and analyze the products of enzymatic reactions. nih.govnih.gov Often, the acidic products are derivatized, for example, through methylation with reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂), to increase their volatility for GC-MS analysis. nih.govnih.gov This approach was used to characterize 1-deoxy-11-oxopentalenic acid, a new intermediate in the pathway, after its enzymatic synthesis and conversion to its methyl ester. nih.gov Furthermore, analysis of gene deletion mutants, such as those lacking the penD or pntD genes, revealed the accumulation of pentalenolactone D, which was identified using these mass spectrometry techniques. ebi.ac.uk

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the precise atomic connectivity and three-dimensional structure of molecules. For complex structures like the pentalenolactones, a suite of multidimensional NMR experiments is required for unambiguous characterization.

The complete structural and stereochemical assignment of pentalenolactone intermediates and analogs relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. researchgate.netnih.gov

¹H and ¹³C NMR spectra provide the fundamental framework, revealing the number and chemical environment of hydrogen and carbon atoms in the molecule. nih.gov

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and thus tracing out spin systems within the molecule. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra correlate directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protons to their corresponding carbon atoms. nih.govacs.org

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for assembling the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. nih.govresearchgate.net For example, an HMBC cross-peak between the H-10 methyl protons and the C-11 carbon was used to confirm the position of a newly introduced hydroxyl group in an intermediate. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.netnih.gov NOE correlations help to define the three-dimensional arrangement of atoms and the fusion of the multiple rings in the pentalenolactone core. researchgate.net

The application of this full suite of NMR techniques was instrumental in determining the structure and stereochemistry of biosynthetic intermediates such as (-)-11β-hydroxy-1-deoxypentalenic acid. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Pentalenolactone Analog (1-deoxy-8α-hydroxypentalenic acid) in CD₃OD

PositionδC (ppm)δH (ppm, mult., J in Hz)
147.91.34, m; 1.83, m
241.5-
351.51.63, d (13.7); 1.95, d (13.7)
462.9-
555.43.32, m
6139.3-
7148.46.81, t (2.5)
880.84.60, dd (10.2, 7.8)
956.92.05, m
1017.00.94, d (7.1)
1142.11.80, m; 2.05, m
1241.81.58, m; 1.90, m
13171.8-
1430.21.05, s
1529.31.07, s
Data adapted from reference researchgate.net.

Computational Chemistry Approaches in Pathway and Stereochemical Analysis

Computational chemistry has emerged as a powerful predictive tool, providing insights into molecular properties and reaction mechanisms that are often difficult to probe experimentally.

Determining the absolute configuration of chiral natural products is a significant challenge. When X-ray crystallography is not feasible, the combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) offers a reliable alternative. nih.gov This method involves calculating the theoretical ECD spectra for possible stereoisomers of a molecule and comparing them to the experimentally measured spectrum. mdpi.comresearchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.govresearchgate.net This approach was successfully used to determine the absolute configurations of new pentalenolactone shunt metabolites, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, confirming the stereochemical course of the biosynthesis. mdpi.comresearchgate.net

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are used to model enzymatic reaction mechanisms. acs.org These calculations can map out entire reaction pathways, identify transition states, and calculate activation energy barriers for each step. For the pentalenolactone pathway, QM/MM calculations were performed to investigate the complex oxidative rearrangement of pentalenolactone F to the final antibiotic, pentalenolactone, catalyzed by the cytochrome P450 enzyme PntM. acs.org The calculations revealed that the initial hydrogen abstraction by the enzyme's active species is the rate-limiting step and explained how the enzyme environment prevents a simple oxygen rebound reaction, instead favoring an intramolecular methyl group migration via a carbocation intermediate. acs.orgsemanticscholar.org

Protein Crystallography and Structural Biology for Enzyme Characterization

Understanding how an enzyme catalyzes a specific reaction requires detailed knowledge of its three-dimensional structure. Protein X-ray crystallography is the primary technique used to obtain high-resolution atomic models of enzymes. The crystal structure of PtlH, a non-heme iron dioxygenase from the pentalenolactone pathway, was solved in complex with its cofactor and a substrate analog. nih.gov This provided a structural snapshot of the active site, revealing the basis for substrate recognition and the catalytic mechanism of hydroxylation. nih.gov

Similarly, the crystallization of pentalenene (B1246303) synthase, the enzyme that catalyzes the initial cyclization of farnesyl diphosphate (B83284), was a critical step toward understanding how the complex tricyclic core of the pentalenolactones is assembled. nih.gov The crystal structure of another key enzyme, PntM, bound to its substrate was used as the starting point for the detailed QM/MM calculations that elucidated its complex rearrangement mechanism. acs.org Beyond crystallography, other structural biology techniques are employed, such as cloning and heterologous expression of biosynthetic genes (e.g., the cytochrome P450 PtlI) to produce pure protein for in vitro assays. nih.govnih.gov These assays allow for the determination of kinetic parameters (kcat, Km) and substrate binding affinities (KD), providing quantitative measures of enzyme function. nih.gov

Table 2: Summary of Key Enzymes in the Late-Stage Biosynthesis Leading to Pentalenolactone D(1-)

Enzyme (Orthologs)FunctionKey Characterization MethodologiesReferences
PtlHHydroxylation of 1-deoxypentalenic acidProtein Crystallography, NMR, GC-MS nih.govnih.gov
PtlFOxidation of 1-deoxy-11β-hydroxypentalenic acidNMR, GC-MS, HRMS, Enzyme Kinetics nih.gov
PntE / PenE / PtlEBaeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid to form Pentalenolactone D or Neopentalenolactone DGene Deletion, GC-MS, Enzyme Assays ebi.ac.ukuni-greifswald.de
PntD / PenD / PtlDOxidation of Pentalenolactone D to Pentalenolactone E and FGene Deletion, GC-MS, Enzyme Assays nih.govebi.ac.uk
PntM / PenMOxidative rearrangement of Pentalenolactone F to PentalenolactoneQM/MM Calculations, Protein Crystallography acs.org

Elucidation of Active Site Architecture and Catalytic Mechanisms

The biosynthesis of pentalenolactones involves a series of enzymes with fascinating active site features and catalytic mechanisms. Key enzymes in this pathway have been structurally and mechanistically characterized to understand how they orchestrate complex chemical transformations.

Pentalenene Synthase (PS): As the enzyme catalyzing the first committed step, the cyclization of farnesyl diphosphate (FPP), pentalenene synthase has been a major focus of study. biorxiv.orgnih.gov It is a class I terpenoid cyclase with a single domain composed of a typical α-helical fold. biorxiv.orgnih.gov The active site contains conserved aspartate-rich (DDXXD) and NSE/DTE motifs, which are crucial for binding the diphosphate moiety of the FPP substrate in conjunction with three magnesium ions (Mg²⁺). biorxiv.orgnih.gov A critical feature of the active site architecture is the strategic positioning of a phenylalanine residue at position 76 (F76). biorxiv.orgbrandeis.edu The benzene (B151609) ring of F76 is situated approximately 3.5 Å from the C9 position of the substrate, which allows it to stabilize a developing secondary carbocation at this position through cation-π interactions. biorxiv.orgnih.gov This stabilization is essential for guiding the reaction through an otherwise unfavorable anti-Markovnikov cyclization, a key step in forming the pentalenene core structure. biorxiv.orgnih.gov The catalytic mechanism proceeds through the Mg²⁺-assisted ionization of FPP, generating a carbocation that undergoes a cascade of cyclizations and rearrangements. The reaction is terminated by deprotonation, with the co-product inorganic pyrophosphate proposed to function as the general base. cardiff.ac.ukebi.ac.uk

PtlH Dioxygenase: Further down the pathway, the enzyme PtlH, a non-heme iron dioxygenase, catalyzes the hydroxylation of 1-deoxypentalenic acid. nih.govresearchgate.net Its catalytic mechanism is consistent with the well-studied family of Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netnih.gov The reaction involves the binding of molecular oxygen to an Fe(II) center in the active site, followed by the oxidative decarboxylation of the co-substrate α-ketoglutarate. This process generates a highly reactive ferryl-oxo ([Fe(IV)=O]) intermediate, which is responsible for the subsequent hydroxylation of the substrate. researchgate.netnih.gov

PtlF Dehydrogenase: The oxidation of the hydroxyl group introduced by PtlH is carried out by PtlF, a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The catalytic mechanism is proposed to involve a conserved tyrosine residue in the active site acting as a general base. This tyrosine facilitates catalysis by abstracting a proton from the substrate's hydroxyl group, enabling the transfer of a hydride to the NAD⁺ cofactor. nih.gov

Pentalenolactone Synthase (P450): The final step in the formation of pentalenolactone from its precursor, pentalenolactone F, is catalyzed by a cytochrome P450 enzyme, pentalenolactone synthase. ebi.ac.ukwikipedia.org This enzyme facilitates a highly unusual oxidative rearrangement, a transformation that is unprecedented among P450-catalyzed reactions. nih.gov

Enzymatic Kinetic Analysis

Determination of Steady-State Kinetic Parameters (kcat, Km)

The catalytic efficiency (kcat) and Michaelis constant (Km) have been determined for several key enzymes in the pentalenolactone pathway. These parameters reveal the turnover rate and substrate concentration required for effective catalysis. For instance, comparisons between pentalenene synthases from different Streptomyces strains show variations in catalytic rates, while the Km values for the FPP substrate remain similar. nih.govnih.gov Other enzymes, such as the P450s PenM and PntM, exhibit distinct kinetics for the conversion of pentalenolactone F. ebi.ac.uk

EnzymeSubstratekcatKmSource
Pentalenene Synthase (S. avermitilis)Farnesyl Diphosphate (FPP)0.065 s⁻¹36 µM nih.gov
Pentalenene Synthase (S. UC5319, His-tag)Farnesyl Diphosphate (FPP)0.40 s⁻¹29 µM nih.gov
Pentalenene Synthase (S. UC5319, recombinant)Farnesyl Diphosphate (FPP)0.32 s⁻¹0.31 µM nih.gov
PtlI (Cytochrome P450)Pentalenene0.503 min⁻¹3.33 µM ebi.ac.uknih.gov
PtlH (Dioxygenase)1-deoxypentalenic acid4.2 s⁻¹0.57 mM nih.govebi.ac.uk
PenM (Cytochrome P450)Pentalenolactone F10.5 min⁻¹340 µM ebi.ac.uk
PntM (Cytochrome P450)Pentalenolactone F8.8 min⁻¹430 µM ebi.ac.uk

Binding Affinity Studies (KD) for Substrates and Inhibitors

Binding affinity, often expressed as the dissociation constant (KD), quantifies the strength of the interaction between an enzyme and its substrate or an inhibitor. mdpi.com In the pentalenolactone pathway, several enzymes have been characterized for their binding affinity to their respective substrates. For example, the cytochrome P450 PtlI binds the initial hydrocarbon pentalenene with high affinity. nih.gov Later-stage P450 enzymes, PenM and PntM, bind their substrate, pentalenolactone F, with micromolar affinity. ebi.ac.uk

Beyond substrate binding, pentalenolactone D itself plays a crucial regulatory role by acting as a ligand for transcriptional regulators. It binds to the MarR/SlyA family activators, PenR and PntR, causing them to dissociate from their DNA binding sites. oup.comresearchgate.net This action serves as a negative feedback mechanism, limiting the overproduction of pentalenolactone. oup.comresearchgate.net The parent compound, pentalenolactone, is a known irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which it achieves by alkylating an active site cysteine residue. researchgate.netmdpi.com

ProteinLigandDissociation Constant (KD)Source
PtlI (Cytochrome P450)Pentalenene1.44 µM ebi.ac.uknih.gov
PenM (Cytochrome P450)Pentalenolactone F153 µM ebi.ac.uk
PntM (Cytochrome P450)Pentalenolactone F126 µM ebi.ac.uk
PenR / PntR (Transcriptional Regulators)Pentalenolactone DQualitatively demonstrated to bind and cause DNA release oup.comresearchgate.net

Isotopic Labeling Studies in Biosynthetic Pathway Delineation

Isotopic labeling experiments have been indispensable for tracing the intricate biosynthetic pathway of pentalenolactone. These studies provide definitive evidence for precursor-product relationships and the complex intramolecular rearrangements that occur during catalysis. Early experiments using isotopically labeled precursors firmly established that pentalenene, derived from farnesyl diphosphate, is the parent hydrocarbon for the entire family of pentalenolactone metabolites. nih.gov

These techniques have been particularly powerful in deciphering the mechanism of the final, highly unusual step in the biosynthesis of pentalenolactone. Labeling studies on the conversion of pentalenolactone F to pentalenolactone by the P450 pentalenolactone synthase revealed a precise and complex sequence of events. nih.gov The results demonstrated the stereospecific removal of the H-1si hydrogen atom from pentalenolactone F, followed by a syn-1,2-migration of the C-12 methyl group and an antarafacial loss of the H-3re hydrogen atom. nih.gov This detailed mechanistic insight would be nearly impossible to obtain without the use of isotopic tracers. Similarly, isotopic labeling has been fundamental in supporting the proposed catalytic mechanism for non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases like PtlH, which are common in natural product biosynthesis. researchgate.netnih.gov

Genetic Engineering and Pathway Manipulation for Research

Development of Heterologous Expression Systems for Pentalenolactone (B1231341) D Biosynthesis

The transfer of the pentalenolactone biosynthetic gene cluster into well-characterized and genetically tractable hosts is a key strategy for studying the pathway and improving production. Both Streptomyces species and Escherichia coli have been explored as platforms for this purpose.

Engineered Streptomyces Hosts (e.g., S. coelicolor, S. albus, S. lividans, S. avermitilis)

Streptomyces species are the natural producers of a vast array of secondary metabolites, including pentalenolactone, making them logical choices for heterologous expression hosts. Their cellular machinery is inherently equipped to provide the necessary precursors and cofactors for the biosynthesis of complex natural products.

Streptomyces lividans, a model actinomycete, has been successfully used to express the pentalenolactone gene cluster from Streptomyces avermitilis. Transfer of the intact 13.4 kb gene cluster into S. lividans 1326, a strain that does not naturally produce pentalenolactones, resulted in the production of pentalenic acid, a shunt metabolite of the main biosynthetic pathway. nih.gov This demonstrated the functional expression of the introduced genes and the potential of S. lividans as a heterologous host.

Streptomyces avermitilis, the natural producer of avermectin, also harbors a pentalenolactone biosynthetic gene cluster. Deletion of this entire cluster from S. avermitilis abolished the production of pentalenolactone metabolites, confirming its role in the biosynthesis. nih.gov This engineered strain can serve as a "clean" host for expressing modified or reconstructed pentalenolactone pathways, eliminating background production of the native compound.

Engineered strains of Streptomyces coelicolor, another well-characterized model organism, have been developed to enhance the production of heterologous secondary metabolites. For instance, S. coelicolor M1152, in which endogenous antibiotic biosynthetic gene clusters have been deleted, has shown significantly increased production of heterologous compounds. rsc.org While specific data on pentalenolactone D production in this host is not yet available, such engineered strains represent promising platforms for future studies.

Similarly, Streptomyces albus has been established as an effective chassis for the synthesis of bacterial terpenoids. dtu.dknih.gov Its ability to efficiently express terpene synthases and tailoring enzymes, including P450s, makes it a strong candidate for the heterologous production of pentalenolactone D and its derivatives. dtu.dknih.gov

The following table summarizes the use of various Streptomyces hosts for the heterologous expression of the pentalenolactone pathway.

Host StrainGene Cluster OriginKey Findings
Streptomyces lividans 1326Streptomyces avermitilisProduction of pentalenic acid, a shunt metabolite. nih.gov
Streptomyces avermitilis (cluster-deleted mutant)-Abolished production of pentalenolactone metabolites, creating a clean host. nih.gov
Streptomyces coelicolor M1152-Engineered host with deleted endogenous gene clusters, showing enhanced heterologous production. rsc.org
Streptomyces albus-Established as a robust chassis for terpenoid biosynthesis. dtu.dknih.gov

Expression in Surrogate Hosts (e.g., Escherichia coli)

Escherichia coli is a widely used host for the expression of individual biosynthetic enzymes due to its rapid growth and well-established genetic tools. Several genes from the pentalenolactone pathway of S. avermitilis have been functionally expressed in E. coli to elucidate their specific roles.

For example, the ptlA gene, encoding pentalenene (B1246303) synthase, was expressed in E. coli, and the resulting protein was shown to catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to pentalenene, the hydrocarbon precursor of the pentalenolactone family. nih.gov Similarly, the ptlF gene, encoding a short-chain dehydrogenase, was overexpressed in E. coli, and the purified enzyme was demonstrated to catalyze the oxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid, a key intermediate in the pathway. nih.govnih.gov The cytochrome P450 enzyme, PtlI, encoded by the ptlI gene, was also expressed in E. coli and shown to be involved in the early oxidative steps of the pathway. jmb.or.kr

While the expression of individual enzymes has been successful, the reconstitution of the entire multi-step pentalenolactone D biosynthetic pathway in E. coli presents significant challenges. These include ensuring a balanced expression of multiple enzymes, providing a sufficient supply of the precursor FPP, and managing the potential toxicity of intermediates. However, successful reconstitution of other complex isoprenoid pathways in E. coli suggests that with further metabolic engineering efforts, the de novo production of pentalenolactone D in this host may be achievable. nih.gov

Targeted Gene Deletion and Complementation Strategies for Pathway Dissection

Targeted gene deletion and complementation are powerful tools for elucidating the function of specific genes within a biosynthetic pathway. This approach has been instrumental in dissecting the pentalenolactone biosynthetic gene cluster in S. avermitilis.

By systematically deleting specific genes within the ptl cluster and analyzing the resulting metabolic profiles, researchers have been able to assign functions to several key enzymes. For instance, the deletion of the entire 13.4 kb ptl cluster from S. avermitilis completely abolished the production of pentalenolactone metabolites, definitively linking this cluster to the biosynthesis. nih.gov

Furthermore, complementation experiments, where a deleted gene is reintroduced into the mutant strain, have been used to confirm gene function. This strategy provides conclusive evidence that the observed phenotypic change is a direct result of the gene deletion. These studies have been crucial in piecing together the intricate series of oxidative reactions that transform the initial hydrocarbon precursor into the complex structure of pentalenolactone D.

Enzyme Engineering for Modified Catalysis and Improved Production

With a growing understanding of the enzymes involved in pentalenolactone D biosynthesis, researchers are now turning to enzyme engineering to modify their catalytic properties. The goal is to improve production efficiency, alter substrate specificity to generate novel analogs, or enhance enzyme stability for industrial applications.

Directed Evolution and Rational Design of Baeyer-Villiger Monooxygenases

The Baeyer-Villiger monooxygenase (BVMO) PtlE is a key enzyme in the pentalenolactone D biosynthetic pathway, catalyzing the insertion of an oxygen atom to form the characteristic lactone ring. nih.govnih.govmdpi.com BVMOs are a well-studied class of enzymes, and various strategies for their engineering have been developed.

Directed evolution, which involves generating libraries of mutant enzymes and screening for improved properties, has been successfully applied to other BVMOs to enhance their activity, stability, and enantioselectivity. nih.gov While specific examples of directed evolution applied to PtlE for pentalenolactone D production are not yet widely reported, the established methodologies hold great promise for the future optimization of this crucial biosynthetic step.

Rational design, which relies on structural and mechanistic information to guide targeted mutations, is another powerful approach for engineering BVMOs. frontiersin.org By creating homology models of PtlE based on the crystal structures of related enzymes, researchers can identify key residues in the active site that influence substrate binding and catalysis. Site-directed mutagenesis of these residues can then be used to alter the enzyme's properties in a predictable manner. For example, rational design has been used to improve the characteristics of other industrial enzymes. frontiersin.org Applying these principles to PtlE could lead to variants with enhanced catalytic efficiency or the ability to accept modified substrates, opening the door to the production of novel pentalenolactone derivatives.

Strategies for Biosynthetic Pathway Reconstruction and Optimization

Beyond the engineering of individual enzymes, a holistic approach to pathway reconstruction and optimization is necessary to achieve high-level production of pentalenolactone D. This involves a combination of genetic and fermentation strategies to maximize the metabolic flux towards the target compound.

One key strategy is to enhance the supply of the precursor molecule, farnesyl diphosphate (FPP). This can be achieved by overexpressing genes of the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov By increasing the intracellular pool of FPP, more substrate is available for the pentalenene synthase, the first committed step in the pentalenolactone pathway.

Another important aspect is the optimization of fermentation conditions, including medium composition, pH, temperature, and aeration. jocpr.comnih.gov These parameters can significantly impact cell growth and secondary metabolite production. Statistical methods, such as response surface methodology, can be employed to systematically optimize these variables and identify the ideal conditions for maximizing pentalenolactone D yield. nih.gov

Furthermore, the expression of the entire biosynthetic gene cluster can be fine-tuned by using strong, inducible promoters to control the timing and level of gene expression. This can help to avoid the accumulation of toxic intermediates and balance the metabolic load on the host cell. The development of synthetic biology tools, such as CRISPR-based technologies, is also facilitating more precise and efficient engineering of biosynthetic pathways in Streptomyces and other hosts. nih.gov

Future efforts in the reconstruction and optimization of the pentalenolactone D pathway will likely involve a combination of these strategies, integrating systems biology approaches to model and predict the effects of genetic modifications and fermentation conditions on pathway flux and product yield.

Application in Selectable Marker Development for Microbial Genetic Studies

The unique mechanism of action of pentalenolactone, which involves the inhibition of a primary metabolic enzyme, has been exploited for the development of novel selectable markers for genetic research. Selectable markers are indispensable tools in molecular biology, enabling researchers to identify and isolate cells that have successfully incorporated foreign DNA. wikipedia.org Typically, these markers are genes that confer resistance to antibiotics. wikipedia.org However, the increasing prevalence of antibiotic resistance in various microorganisms, including pathogenic strains, can limit the effectiveness of commonly used markers like those for ampicillin (B1664943) or kanamycin (B1662678) resistance. mdpi.comnih.gov This has spurred the development of alternative selection systems, such as the one based on pentalenolactone resistance. mdpi.com

The basis for using pentalenolactone resistance in selectable marker systems lies in its specific molecular target: the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for glycolysis. mdpi.comnih.gov Pentalenolactone compounds act as competitive, covalent inhibitors of GAPDH. mdpi.com Resistance to pentalenolactone can be conferred by a mutation in the gene encoding GAPDH (gapA or gap1). mdpi.comnih.gov This mutated gene produces a pentalenolactone-insensitive GAPDH enzyme, allowing the cell to survive in the presence of the antibiotic. mdpi.comnih.gov

The producing organisms, various species of Streptomyces, naturally possess a resistance gene. nih.govnih.gov The biosynthetic gene clusters responsible for producing pentalenolactone in species like Streptomyces avermitilis have been found to contain a gap1 gene that encodes a pentalenolactone-insensitive GAPDH, providing the organism with self-resistance. nih.govnih.govnih.gov

Researchers have harnessed this mechanism to create a selectable marker for use in other bacteria, such as Escherichia coli. mdpi.com A genetic construct containing the mutated GAPDH gene can be introduced into a host organism along with other genes of interest. nih.gov When the cells are grown on a medium containing pentalenolactone, only the cells that have successfully incorporated the plasmid with the resistance gene will survive. mdpi.com

An important advantage of this system is that pentalenolactone is not used in clinical medicine. mdpi.comnih.gov Therefore, its use as a selectable marker does not contribute to the spread of resistance to clinically important antibiotics. nih.gov This makes it a particularly valuable tool for genetic manipulation of pathogenic strains that are already resistant to multiple conventional antibiotics. mdpi.com

Research has successfully demonstrated the development and application of this marker system. In one study, resistant clones of E. coli were selected, and their minimal inhibitory concentration (MIC) for pentalenolactone was determined to be significantly higher than that of the non-resistant strain. mdpi.com

Table 1: Minimal Inhibitory Concentration (MIC) of Pentalenolactone for a Resistant E. coli Clone

StrainMinimal Inhibitory Concentration (µg/mL)Fold Increase in Resistance
Original E. coli ΔtolC1281x
Resistant E. coli Clone10248x

This table presents data showing the increased resistance to pentalenolactone in an E. coli clone selected for a resistance mutation, demonstrating the efficacy of the resistance gene as a selectable marker. Data sourced from Nikandrova et al. (2024). mdpi.com

The identification of the specific mutation in the gapA gene that confers this resistance further solidifies the understanding and utility of this selection system. mdpi.com This allows for the precise construction of genetic markers for a variety of molecular and genetic techniques, including cloning and transformation, thereby facilitating research in strains where traditional markers are ineffective. mdpi.comnih.gov

Ecological and Biotechnological Implications in Microbial Systems

Role in Inter-Microbial Interactions and Chemical Ecology

The production of antibiotics by soil-dwelling bacteria like Streptomyces is a key element of their chemical ecology, mediating interactions with other microorganisms. These secondary metabolites are thought to have evolved as tools for competition and communication in complex microbial communities. mdpi.com The expression of biosynthetic gene clusters for antibiotics is often not constitutive but is triggered by specific environmental cues, including the presence of competing microbes. researchgate.net

Pentalenolactones, as a class of antibiotics, likely play a significant role in shaping the microbial environment of their producers. By inhibiting the growth of competing bacteria, fungi, and protozoa, these compounds can help Streptomyces secure resources in nutrient-limited habitats. mdpi.comresearchgate.net The mechanism of action for pentalenolactones is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in central metabolism. mdpi.comnih.gov This broad activity spectrum suggests that pentalenolactone (B1231341) D, as part of this chemical arsenal, contributes to the competitive fitness of the producing Streptomyces strain in its native soil ecosystem.

Potential for Novel Bioactive Compound Discovery

The genus Streptomyces is renowned as a prolific source of natural products, yielding about two-thirds of all naturally occurring antibiotics currently in use, in addition to many other therapeutic compounds. mdpi.com The discovery of pentalenolactone D and its related compounds underscores the value of exploring the metabolic diversity of these bacteria for novel bioactive molecules. Modern research often employs genome mining techniques to identify biosynthetic gene clusters (BGCs) that may produce undiscovered secondary metabolites. nih.govresearchgate.net The identification of a pentalenolactone-type BGC in Streptomyces sp. NRRL S-4, for instance, guided the successful isolation of new pentalenolactone analogs. nih.gov This genomics-guided approach accelerates the discovery of new compounds and validates the potential of Actinobacteria as a primary source for natural drug discovery. nih.gov

To overcome the challenge of rediscovering known compounds, researchers are increasingly turning to bioprospecting in unique and underexplored environments. The hypothesis is that novel microorganisms adapted to extreme or unusual conditions may produce novel bioactive compounds. researchgate.net Actinobacterial strains isolated from habitats that have not been extensively studied are of great interest as potential producers of new antibiotics. mdpi.com

Recent studies have demonstrated the success of this strategy. For example:

Machair Grassland Soils: A culture-based bioprospecting effort in these unique carbonate-rich soils led to the isolation of four novel species of Streptomyces. Genomic analysis of these new strains revealed a wealth of BGCs predicted to produce diverse specialized metabolites, including antibiotics. mdpi.com

High-Altitude Ecosystems: A study of a high-altitude ecosystem in South America identified a new species, Streptomyces paramonensis, which possesses a large genome containing approximately 25 BGCs and exhibits strong antimicrobial activity.

Mangrove Ecosystems: The novel mangrove-derived Streptomyces sp. B1866 has been shown through genome mining to possess numerous BGCs, indicating a high potential for producing unique bioactive compounds. researchgate.net

Caves: The unique microbial communities found in cave environments, such as in "moonmilk" deposits, have yielded Streptomyces species with broad-spectrum antibacterial and antifungal activities. researchgate.net

Marine Environments and Symbiotic Relationships: Actinomycetes are also abundant in marine ecosystems and in symbiotic relationships with insects, plants, and marine organisms like sponges, representing further frontiers for the discovery of new natural products. nih.gov

Research into Microbial Terpenoids for Agricultural and Healthcare Applications (Pre-Clinical Focus)

Microbial terpenoids, including the sesquiterpenoid pentalenolactone D, represent a diverse class of natural products with significant potential for development in agriculture and healthcare. Their inherent biological activities, particularly their antimicrobial properties, make them attractive candidates for pre-clinical research. The primary mechanism of action for pentalenolactones is the irreversible inactivation of GAPDH, a key enzyme in glycolysis, by alkylating a cysteine residue in the active site. nih.govresearchgate.net This specific mode of action distinguishes them from many other classes of antibiotics and provides a basis for their broad-spectrum activity.

The pentalenolactone family of compounds exhibits a wide range of antimicrobial activities. mdpi.com They are active against both Gram-positive and Gram-negative bacteria, as well as various fungi and protozoa. nih.govresearchgate.net

Research has provided specific data on the antibacterial efficacy of compounds structurally related to pentalenolactone D. While specific minimum inhibitory concentration (MIC) values for pentalenolactone D are not widely reported, studies on its close analogs provide insight into its potential potency. For instance, two shunt metabolites of the pentalenolactone pathway, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study determined the MIC of the broader compound "pentalenolactone" against E. coli. mdpi.com

Below is a table summarizing the reported antibacterial activities of pentalenolactone and its analogs.

CompoundTest OrganismStrainMIC (μg/mL)
PentalenolactoneEscherichia coliDH5α50
1-deoxy-8α-hydroxypentalenic acidStaphylococcus aureusATCC 2592316
Escherichia coliATCC 2592232
1-deoxy-9β-hydroxy-11-oxopentalenic acidStaphylococcus aureusATCC 2592316
Escherichia coliATCC 2592216
Data sourced from multiple studies. mdpi.comnih.gov

The general activity of the pentalenolactone class against fungi and protozoa further highlights their potential as broad-spectrum antimicrobial agents, warranting further investigation in pre-clinical models for various infectious diseases. mdpi.comnih.govnih.gov

Q & A

Q. What are the key enzymatic steps in the biosynthesis of pentalenolactone D(1−)?

The biosynthesis involves a series of oxidative and rearrangement steps catalyzed by enzymes encoded in the ptl gene cluster of Streptomyces species. Key steps include:

  • PtlH : A non-heme iron dioxygenase responsible for the hydroxylation of 1-deoxypentalenic acid, forming pentalenic acid .
  • PtlE : A Baeyer-Villiger monooxygenase (BVMO) that catalyzes the oxidation of 7-epi-pentalenolactone to pentalenolactone D(1−) via a Criegee intermediate .
  • Gene knockout studies and LC-MS metabolite profiling are critical for validating these steps .
EnzymeEC NumberFunction
PtlHN/AHydroxylation of 1-deoxypentalenic acid
PtlE1.14.13.170Baeyer-Villiger oxidation
CYP105D7N/AShunt metabolite formation via hydroxylation

Q. How is the structure of pentalenolactone D(1−) confirmed experimentally?

Structural elucidation relies on:

  • NMR spectroscopy for determining bond connectivity and stereochemistry .
  • X-ray crystallography to resolve absolute configurations, as demonstrated for neopentalenolactone D .
  • GC-MS retention time comparisons with authentic standards to identify discrepancies (e.g., distinguishing pentalenolactone D from its neo-isomer) .

Advanced Research Questions

Q. How do stereochemical outcomes in pentalenolactone D(1−) biosynthesis arise from enzyme-substrate interactions?

The stereoselectivity of PtlE-mediated Baeyer-Villiger oxidation is governed by the conformational flexibility of the Criegee adduct. Discrete conformers of the intermediate lead to distinct products:

  • Pentalenolactone D(1−) vs. neopentalenolactone D , differentiated by the orientation of the lactone ring .
  • Computational modeling and isotopic labeling (e.g., 18O^{18}\text{O}) can track oxygen incorporation patterns .

Q. What experimental strategies resolve contradictions in structural data for pentalenolactone derivatives?

Discrepancies, such as mismatched GC-MS retention times, require:

  • Comprehensive NMR analysis (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) to reassign proton environments .
  • Single-crystal X-ray diffraction to unambiguously confirm stereochemistry, as demonstrated for neopentalenolactone D methyl ester .
  • Comparative biosynthetic studies using Δptl mutants to isolate intermediates and validate pathways .

Q. How do shunt metabolites like pentalenic acid impact pentalenolactone D(1−) biosynthesis?

  • CYP105D7 in Streptomyces avermitilis hydroxylates 1-deoxypentalenic acid, diverting flux away from the primary pathway .
  • Metabolite profiling under varying culture conditions (e.g., pH, oxygen levels) can quantify shunt pathway activity.
  • Enzyme inhibition assays using CYP105D7-specific inhibitors (e.g., ketoconazole) help restore pentalenolactone yield .

Methodological Guidance

Q. How to design gene cluster studies for pentalenolactone D(1−) biosynthesis?

  • Genome mining : Use tools like antiSMASH to identify conserved ptl clusters in Streptomyces genomes .
  • Heterologous expression : Clone candidate genes (e.g., ptlE, ptlH) into model hosts (e.g., E. coli) for functional validation .
  • CRISPR-Cas9 knockout : Generate targeted deletions to confirm enzyme roles .

Q. What analytical workflows are optimal for quantifying pentalenolactone D(1−) in complex matrices?

  • LC-HRMS : Employ reverse-phase C18 columns with ESI(+) ionization for high sensitivity .
  • Isotope dilution assays : Use 13C^{13}\text{C}-labeled internal standards to improve quantification accuracy .
  • Multivariate statistical analysis (e.g., PCA) to distinguish biosynthetic variants in metabolomic datasets .

Data Contradiction Analysis

Q. How to address conflicting reports on enzyme substrate specificity?

  • Kinetic assays : Compare kcat/Kmk_{\text{cat}}/K_m values for PtlE with alternative substrates (e.g., 7-epi-pentalenolactone vs. analogs) .
  • Structural homology modeling : Map active-site residues to predict substrate compatibility .
  • Site-directed mutagenesis : Test hypotheses (e.g., D306A mutation in PtlE) to alter regioselectivity .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.